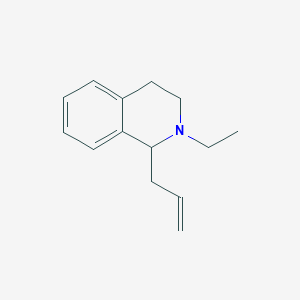

Isoquinoline, 2-ethyl-1,2,3,4-tetrahydro-1-(2-propenyl)-

Description

The compound Isoquinoline, 2-ethyl-1,2,3,4-tetrahydro-1-(2-propenyl)- is a tetrahydroisoquinoline derivative characterized by an ethyl group at the 2-position and a 2-propenyl (allyl) group at the 1-position of the isoquinoline scaffold. Tetrahydroisoquinolines (TIQs) are structurally related to catecholamines and have been extensively studied for their diverse pharmacological activities, including neurotoxic, antioxidant, and enzyme inhibitory properties . The ethyl and propenyl substituents in this compound likely influence its physicochemical properties (e.g., lipophilicity) and biological interactions, such as binding to enzymes like monoamine oxidase (MAO) or tyrosine hydroxylase (TH) .

Properties

CAS No. |

144344-02-5 |

|---|---|

Molecular Formula |

C14H19N |

Molecular Weight |

201.31 g/mol |

IUPAC Name |

2-ethyl-1-prop-2-enyl-3,4-dihydro-1H-isoquinoline |

InChI |

InChI=1S/C14H19N/c1-3-7-14-13-9-6-5-8-12(13)10-11-15(14)4-2/h3,5-6,8-9,14H,1,4,7,10-11H2,2H3 |

InChI Key |

OUBBRGOIYOPHCU-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCC2=CC=CC=C2C1CC=C |

Origin of Product |

United States |

Preparation Methods

Pictet-Spengler Condensation

The Pictet-Spengler reaction is a classical method for constructing tetrahydroisoquinoline cores. For this derivative, β-phenethylamine derivatives are condensed with aldehydes or ketones under acidic conditions.

-

Substrate Preparation :

-

N-Sulfonyl-β-phenethylamine derivatives (e.g., N-tosyl-2-phenylethylamine) are reacted with ethyl methylthioacetate.

-

Reagent : Phenyliodine(III) bis(trifluoroacetate) (PIFA) in trifluoroacetic acid (TFA).

-

-

Cyclization :

-

The reaction proceeds via iminium ion formation, followed by electrophilic aromatic substitution.

-

Conditions : 0–25°C, 12–24 hours.

-

-

Post-Modification :

-

The allyl group is introduced via N-alkylation using allyl bromide in the presence of NaH or K2CO3.

-

| Parameter | Value |

|---|---|

| Yield (Core Cyclization) | 45–68% |

| Allylation Yield | 72–85% |

| Stereoselectivity | Racemic mixture |

Advantages : Scalable, uses readily available starting materials.

Limitations : Requires harsh acids, moderate stereocontrol.

Bischler-Napieralski Cyclization

This method involves cyclodehydration of β-arylethylamides to form dihydroisoquinolines, followed by reduction.

-

Amide Formation :

-

2-Phenylethylamine is acylated with ethyl chloroformate to form N-ethoxycarbonyl-β-phenethylamide.

-

-

Cyclization :

-

Reagent : POCl3 or PPA (polyphosphoric acid) at 80–100°C.

-

-

Reduction :

-

Dihydroisoquinoline is reduced using NaBH4 or LiAlH4 to tetrahydroisoquinoline.

-

-

Allylation :

-

The nitrogen is alkylated with allyl bromide under basic conditions (e.g., K2CO3 in DMF).

-

| Parameter | Value |

|---|---|

| Cyclization Yield | 60–75% |

| Reduction Yield | 85–92% |

| Overall Yield | 40–55% |

Advantages : High functional group tolerance.

Limitations : Multi-step process, requires handling of corrosive reagents.

Hypervalent Iodine-Mediated Cyclization

Hypervalent iodine reagents enable efficient cyclization under mild conditions.

-

Substrate Preparation :

-

N-Sulfonyl-β-phenethylamines are treated with allyl methyl ketone.

-

-

Cyclization :

-

Reagent : Phenyliodine(III) bis(trifluoroacetate) (PIFA) in CH2Cl2.

-

Conditions : Room temperature, 2–4 hours.

-

-

Deprotection :

-

The sulfonyl group is removed via hydrolysis (e.g., H2SO4/H2O).

-

| Parameter | Value |

|---|---|

| Cyclization Yield | 70–82% |

| Deprotection Yield | 90–95% |

Advantages : Mild conditions, high regioselectivity.

Limitations : Cost of iodine reagents.

Asymmetric Synthesis via 1,3-Dipolar Cycloaddition

Chiral catalysts enable enantioselective synthesis of tetrahydroisoquinolines.

-

Substrate Preparation :

-

C,N-Cyclic azomethine imines are generated from β-phenethylamines.

-

-

Cycloaddition :

-

Reagent : Allyl alkyl ketones with a chiral primary amine catalyst (e.g., L-proline).

-

Conditions : CH2Cl2, −20°C, 24 hours.

-

-

Reduction :

-

The intermediate is reduced using NaBH4 to introduce the ethyl group.

-

| Parameter | Value |

|---|---|

| Enantiomeric Excess | 88–94% |

| Overall Yield | 50–65% |

Advantages : High stereocontrol, avoids racemization.

Limitations : Complex catalyst synthesis.

Comparative Analysis of Methods

| Method | Yield (%) | Stereoselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Pictet-Spengler | 45–68 | Low | High | Moderate |

| Bischler-Napieralski | 40–55 | Moderate | Moderate | Low |

| Hypervalent Iodine | 70–82 | High | Moderate | High |

| Asymmetric Cycloaddition | 50–65 | High | Low | High |

Optimization Strategies

-

Allylation Efficiency : Use of phase-transfer catalysts (e.g., TBAB) improves N-alkylation yields ().

-

Stereocontrol : Chiral auxiliaries (e.g., Evans oxazolidinones) enhance enantioselectivity in asymmetric routes ().

-

Green Chemistry : Replacement of POCl3 with PTSA (p-toluenesulfonic acid) reduces environmental impact ( ).

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-2-ethyl-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or TBHP, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Substitution reactions often involve nucleophiles and can be catalyzed by transition metals.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Various nucleophiles, transition metal catalysts

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 1-allyl-2-ethyl-1,2,3,4-tetrahydroisoquinoline .

Scientific Research Applications

Medicinal Applications

Isoquinoline derivatives have been extensively studied for their pharmacological properties. The compound 2-ethyl-1,2,3,4-tetrahydro-1-(2-propenyl)- has shown promise in several therapeutic areas:

Antimicrobial Activity

Research indicates that isoquinoline derivatives possess notable antimicrobial properties. Studies have demonstrated that compounds related to 2-ethyl-1,2,3,4-tetrahydro-1-(2-propenyl)- exhibit activity against a range of bacterial pathogens. For instance, certain derivatives have been evaluated for their effectiveness against drug-resistant strains of bacteria .

Anticancer Properties

Isoquinoline compounds have been investigated for their cytotoxic effects on various cancer cell lines. Some studies suggest that they may induce apoptosis in cancer cells through different mechanisms, making them potential candidates for anticancer drug development .

Neurological Applications

The neuroprotective effects of isoquinoline derivatives have garnered attention in the context of neurodegenerative diseases such as Alzheimer's disease. Compounds similar to 2-ethyl-1,2,3,4-tetrahydro-1-(2-propenyl)- are being researched for their ability to inhibit the aggregation of amyloid-beta peptides .

Synthetic Applications

Isoquinoline derivatives are valuable intermediates in organic synthesis due to their complex structure and reactivity.

Building Blocks in Organic Chemistry

The compound serves as a versatile building block for synthesizing more complex molecules. Its structure allows for various functional group transformations and modifications that can lead to the development of new pharmaceuticals and agrochemicals .

Domino Reactions

Recent studies have highlighted the use of domino reactions involving isoquinoline derivatives to create diverse molecular architectures efficiently. These reactions can yield multiple products in a single synthetic step, showcasing the utility of 2-ethyl-1,2,3,4-tetrahydro-1-(2-propenyl)- in synthetic organic chemistry .

Material Science Applications

Beyond medicinal chemistry, isoquinoline derivatives are being explored for their potential applications in material science.

Conductive Polymers

Research has indicated that isoquinoline-based compounds can be incorporated into conductive polymers. These materials may find applications in organic electronics and photovoltaic devices due to their favorable electronic properties .

Coatings and Adhesives

The unique chemical structure of isoquinoline derivatives allows for their use in developing specialty coatings and adhesives with enhanced performance characteristics .

Case Studies

Mechanism of Action

The mechanism of action of 1-allyl-2-ethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It is known to function as an inhibitor of certain enzymes and receptors, thereby modulating various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Tetrahydroisoquinoline derivatives vary widely based on substituent patterns. Key structural analogues include:

- Substituent Effects: Alkyl Groups (e.g., ethyl, methyl): Increase lipophilicity, enhancing blood-brain barrier (BBB) penetration . Ethyl groups may confer greater metabolic stability compared to methyl . Methoxy Groups (e.g., NSC-400616): Increase polarity, reducing BBB permeability but improving solubility for peripheral targets .

Physicochemical Properties

Lipophilicity (logP) :

Synthetic Accessibility :

- Allyl groups are introduced via alkylation reactions using allyl halides or transition-metal-catalyzed coupling (e.g., ruthenium-mediated photoredox reactions) .

Biological Activity

Isoquinoline derivatives, particularly 1,2,3,4-tetrahydroisoquinolines (THIQ), have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Isoquinoline, 2-ethyl-1,2,3,4-tetrahydro-1-(2-propenyl)- (CAS Number: 144344-02-5) is a notable member of this class. This article reviews the biological activity of this compound based on recent research findings.

- Chemical Formula : C₁₄H₁₉N

- Molecular Weight : 201.31 g/mol

- Structure : The structure consists of a tetrahydroisoquinoline scaffold with an ethyl and a propenyl group attached.

Biological Activities

Isoquinoline derivatives exhibit a variety of biological activities including antibacterial, antiviral, and anticancer properties. Below is a summary of the key findings related to the biological activity of Isoquinoline, 2-ethyl-1,2,3,4-tetrahydro-1-(2-propenyl)-.

Antibacterial Activity

Research has shown that THIQ compounds possess significant antibacterial properties. For instance:

- A study evaluated various THIQ derivatives against pathogenic bacteria and found that certain compounds exhibited potent activity against Staphylococcus epidermidis and Klebsiella pneumonia at concentrations as low as 25 μg/ml .

Antiviral Activity

Recent studies have highlighted the antiviral potential of THIQ derivatives:

- A novel compound based on the THIQ structure demonstrated effective inhibition of SARS-CoV-2 replication in vitro with an EC₅₀ value of approximately 3.15 μM . This suggests that Isoquinoline derivatives could be explored further for their potential in treating viral infections.

Anticancer Properties

The anticancer activity of tetrahydroisoquinoline-based compounds has been extensively studied:

- Recent developments indicate that certain THIQ analogs show promise as anticancer agents by inducing apoptosis in cancer cells and inhibiting tumor growth .

Structure-Activity Relationship (SAR)

The biological activity of isoquinoline derivatives is often linked to their structural features. Key points include:

- The presence of specific substituents on the tetrahydroisoquinoline core can enhance biological activity.

- Modifications such as varying the length and nature of alkyl chains influence the pharmacological profile .

Case Studies

- Antibacterial Study : A comprehensive evaluation involving multiple THIQ derivatives showed that structural modifications significantly affected antibacterial potency against various strains.

- Antiviral Efficacy : In vitro studies demonstrated that specific THIQ compounds could inhibit SARS-CoV-2 effectively, suggesting a mechanism distinct from traditional antiviral agents like chloroquine .

Data Summary Table

| Biological Activity | Compound | EC₅₀ Value (µM) | Target Pathogen/Cell Line |

|---|---|---|---|

| Antibacterial | Various THIQ Derivatives | 25 | Staphylococcus epidermidis |

| Antiviral | Novel THIQ Compound | 3.15 | SARS-CoV-2 (Vero E6 cells) |

| Anticancer | Selected THIQ Analog | - | Various cancer cell lines |

Q & A

Q. What are the established synthetic routes for Isoquinoline, 2-ethyl-1,2,3,4-tetrahydro-1-(2-propenyl)-, and how do reaction conditions influence yield and purity?

Methodological Answer: Key synthetic routes include:

- Pictet-Spengler Cyclization : Reacting β-phenylethylamine derivatives with aldehydes under acidic conditions. Yield optimization requires precise control of pH and temperature .

- Pummerer-Type Cyclization : Utilizing sulfoxide intermediates to construct the tetrahydroisoquinoline core. Solvent polarity (e.g., dichloromethane vs. DMF) significantly impacts reaction efficiency .

- Reductive Amination : Employing NaBH₃CN or H₂/Pd-C for imine reduction. Purity is enhanced via column chromatography with gradient elution (hexane/ethyl acetate) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- ¹H/¹³C NMR : Focus on the deshielded protons adjacent to the nitrogen atom (δ 3.2–4.1 ppm for CH₂-N) and the 2-propenyl group’s vinyl protons (δ 5.1–5.8 ppm). Coupling patterns confirm stereochemistry .

- IR Spectroscopy : The C=N stretch (~1640 cm⁻¹) and allyl C-H bends (~990 cm⁻¹) validate the core structure .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 249 for C₁₆H₁₉N) and fragmentation patterns (loss of CH₂=CH- group) confirm molecular weight and substituents .

Q. What are the recommended storage conditions and handling protocols to ensure compound stability during experimental workflows?

Methodological Answer:

- Storage : Under inert gas (argon) at –20°C in amber glass vials to prevent oxidation of the propenyl group .

- Handling : Use glove boxes for air-sensitive steps. Monitor degradation via TLC (silica gel, UV detection) .

Advanced Research Questions

Q. How can computational chemistry tools be leveraged to predict reaction pathways and optimize synthetic protocols for this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate transition states for cyclization steps to identify rate-limiting barriers. Solvent effects are modeled using COSMO-RS .

- Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective synthesis .

Q. What strategies can resolve contradictions in biological activity data reported for structurally analogous tetrahydroisoquinoline derivatives?

Methodological Answer:

- Comparative SAR Studies : Systematically vary substituents (e.g., 2-ethyl vs. 2-methyl) and assess cytotoxicity via MTT assays. Control stereochemical purity using chiral HPLC .

- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to evaluate effect sizes across studies, accounting for differences in cell lines or assay protocols .

Q. What innovative catalytic systems have shown promise in enantioselective synthesis of this compound's chiral analogs?

Methodological Answer:

Q. How does the presence of the 2-propenyl substituent influence the compound's conformational flexibility and intermolecular interactions in crystal packing?

Methodological Answer:

- X-Ray Crystallography : The propenyl group introduces torsional strain, favoring gauche conformations. π-Stacking interactions between aromatic rings and allyl groups stabilize crystal lattices .

- Molecular Dynamics Simulations : Trajectory analysis (10 ns runs) reveals solvent-accessible surface area (SASA) changes in polar aprotic solvents .

Q. What advanced statistical approaches are appropriate for designing multifactorial optimization experiments in process chemistry development for this compound?

Methodological Answer:

- Design of Experiments (DoE) : Use Box-Behnken designs to optimize temperature, catalyst loading, and solvent ratio. Response surface methodology (RSM) identifies global maxima in yield .

- Artificial Neural Networks (ANNs) : Train on historical data to predict impurity profiles under scaled-up conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.